2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}quinoxaline
Description
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-22-11-8-19-18(22)27(25,26)13-6-9-23(10-7-13)17(24)16-12-20-14-4-2-3-5-15(14)21-16/h2-5,8,11-13H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRUEGDSKREHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the sulfonyl group through sulfonation
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions. Additionally, purification techniques such as crystallization or chromatography may be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
- Biochemical Probes : Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets. Studies indicate that derivatives of quinoxaline compounds exhibit significant biological activity against various pathogens.
Medicine
- Therapeutic Properties : The compound has been explored for its antimicrobial and anticancer activities. For example, quinoxaline derivatives have shown efficacy against Plasmodium falciparum, the causative agent of malaria, with some derivatives demonstrating low nanomolar potency in vitro .
Industry
- Material Development : Utilized in the development of new materials with specific properties such as enhanced conductivity or stability. The chemical versatility of quinoxaline derivatives makes them suitable for various industrial applications.
Antimicrobial Activity
A study highlighted the effectiveness of quinoxaline derivatives against Trypanosoma cruzi, showcasing a structure-activity relationship that indicates how modifications to the quinoxaline structure can enhance biological activity .
Anticancer Research
Research has focused on the anticancer properties of quinoxaline derivatives, showing promising results in inhibiting cancer cell proliferation. Some studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms .
Mechanism of Action
The mechanism of action of 2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoxaline core can intercalate with DNA, potentially inhibiting the replication of certain pathogens. Additionally, the piperidine ring may interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Quinoxaline and Related Heterocycles
Key Observations :
- The target compound uniquely combines a quinoxaline core with a sulfonated imidazole-piperidine system, distinguishing it from pyrroloquinoxaline () and benzoimidazole () analogs.
- The sulfonyl group (SO₂) in the target compound differs functionally from the sulfinyl (SO) group in ’s benzoimidazole, as SO₂ is more electron-withdrawing and may enhance metabolic stability .
Table 3: Functional Comparisons
Functional Insights :
Biological Activity
2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}quinoxaline is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxaline backbone with a piperidine and imidazole moiety, contributing to its unique chemical properties. The structural formula can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Quinoxaline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Piperidine and Imidazole Moieties : The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides.
- Final Coupling Reactions : These steps involve the formation of the final product through coupling reactions under controlled conditions to maximize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:
- Metal Ion Binding : The imidazole ring can coordinate with metal ions, influencing enzymatic activities.
- Protein Interaction : The sulfonyl group may interact with various proteins, modulating their functions and affecting biochemical pathways.
Biological Activity
Research has demonstrated several potential biological activities associated with this compound:
Anticancer Activity
In vitro studies have shown that derivatives of quinoxaline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A related quinoxaline derivative was found to have an IC50 value of 1.30 µM against human gastric adenocarcinoma cells (MKN 45), outperforming standard chemotherapeutics like adriamycin and cisplatin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities:
- A series of quinoxaline derivatives were tested against bacterial strains and exhibited varying degrees of antibacterial activity, suggesting potential use as antimicrobial agents .
Anti-inflammatory Effects
Some studies have indicated that quinoxaline derivatives may possess anti-inflammatory properties, potentially through the inhibition of nitric oxide production in activated macrophages .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Quinoxaline Derivative A | Structure A | Anticancer | 0.90 |
| Quinoxaline Derivative B | Structure B | Antimicrobial | 50 |
| This compound | Structure C | Anticancer, Antimicrobial | TBD |
Q & A
Q. What computational tools predict metabolic pathways and potential toxicity?
- Tools :
- ADMET Predictors : Use SwissADME or ADMETLab to estimate permeability, CYP450 inhibition, and hERG liability .
- MetaSite : Map Phase I/II metabolism sites (e.g., sulfonyl reduction, imidazole oxidation) .
- Pro-Tox II : Screen for mutagenicity and hepatotoxicity risks based on structural alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
